molecular formula C11H22N2 B13969781 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 93004-46-7

2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B13969781
CAS No.: 93004-46-7
M. Wt: 182.31 g/mol
InChI Key: JQDHPKQTPPDFEC-UHFFFAOYSA-N
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Description

2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or diol precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane include other diazabicyclo compounds, such as:

  • 3,7-Diazabicyclo[3.3.1]nonane
  • 3,9-Diazabicyclo[3.3.1]nonane
  • 2,8-Dioxabicyclo[3.3.1]nonane

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the bicyclic ring system can lead to unique interactions with molecular targets and distinct properties compared to other diazabicyclo compounds .

Properties

CAS No.

93004-46-7

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C11H22N2/c1-4-10-11-7-5-6-9(13(11)3)8-12(10)2/h9-11H,4-8H2,1-3H3

InChI Key

JQDHPKQTPPDFEC-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCCC(N2C)CN1C

Origin of Product

United States

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